molecular formula C16H16Cl3N3 B13984377 N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline CAS No. 66710-78-9

N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline

Cat. No.: B13984377
CAS No.: 66710-78-9
M. Wt: 356.7 g/mol
InChI Key: KSOKKQJLQRLZGJ-UHFFFAOYSA-N
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Description

BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]-: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenamine core substituted with bis(2-chloroethyl) groups and a diazenyl linkage to a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- typically involves the following steps:

    Diazotization: The starting material, 3-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N,N-bis(2-chloroethyl)benzenamine under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studies of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential chemotherapeutic agent due to its structural similarity to known alkylating agents.

Industry:

  • Utilized in the production of dyes and pigments due to its diazenyl linkage, which imparts color properties.

Mechanism of Action

The mechanism of action of BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

    Carmustine (BCNU): An alkylating agent used in chemotherapy.

    Chlorambucil: Another alkylating agent with similar structural features.

Uniqueness:

  • The presence of the diazenyl linkage and the 3-chlorophenyl group distinguishes BENZENAMINE,N,N-BIS(2-CHLOROETHYL)-4-[2-(3-CHLOROPHENYL)DIAZENYL]- from other similar compounds, potentially imparting unique chemical and biological properties.

Properties

CAS No.

66710-78-9

Molecular Formula

C16H16Cl3N3

Molecular Weight

356.7 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline

InChI

InChI=1S/C16H16Cl3N3/c17-8-10-22(11-9-18)16-6-4-14(5-7-16)20-21-15-3-1-2-13(19)12-15/h1-7,12H,8-11H2

InChI Key

KSOKKQJLQRLZGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

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